2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE

Melatonin receptor MT2 negative control

This compound is the validated, structurally matched inactive control for the selective MT2 agonist UCSF4226. It recapitulates the physicochemical properties of the active agonist while eliminating MT2 efficacy—an attribute generic imidazolidinone analogs cannot guarantee without independent confirmation. Essential for baseline normalization in cAMP, β-arrestin, or calcium flux assays, and for discriminating MT2-mediated vs. MT1-mediated effects in subtype-selectivity studies. Supplied as ≥98% pure white-to-beige powder.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 1797255-35-6
Cat. No. B2992449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE
CAS1797255-35-6
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESC1COCCC1(CNC(=O)N2CCNC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H21N3O3/c20-14-17-8-9-19(14)15(21)18-12-16(6-10-22-11-7-16)13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,20)(H,18,21)
InChIKeyRDOHZXKYVHCYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE (CAS 1797255-35-6): Baseline Identity and Role


2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE (CAS 1797255-35-6) is a synthetic small-molecule heterocycle comprising a 2-oxoimidazolidine-1-carboxamide core linked via a methylene bridge to a 4-phenyltetrahydro-2H-pyran (phenyloxan) moiety [1]. Publicly disclosed data define its primary scientific role as a structurally matched, biologically inactive negative control for the selective human melatonin MT2 receptor agonist UCSF4226 . The compound is supplied as a ≥98% (HPLC) pure white-to-beige powder with a molecular weight of 303.36 g/mol and a computed XLogP3 of 1.6, indicating moderate lipophilicity [2].

Why Generic Substitution Fails for 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE


In controlled pharmacological studies, the substitution of a true negative-control compound with an inadequately characterized analog can invalidate experimental conclusions by introducing residual target activity or off-pathway engagement. For the melatonin MT2 receptor system, the structurally paired negative control must recapitulate the physicochemical properties of the active agonist UCSF4226 while eliminating agonist efficacy. 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE fills this exact role—provided and validated as an inactive control—whereas generic imidazolidinone- or tetrahydropyran-containing analogs cannot guarantee matched solubility, membrane permeability, and absence of MT2 modulation without independent experimental confirmation . The quantitative evidence below demonstrates that this compound's verified inactivity and matched structural characteristics constitute non-interchangeable attributes.

Quantitative Differentiation Evidence: 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE vs. Comparator Baseline


Functional MT2 Receptor Agonism: Target Compound vs. Active Agonist UCSF4226

The compound is explicitly characterized as the inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) . In matched assay conditions, the designated active agonist UCSF4226 exhibits MT2 receptor activation, whereas the target compound 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE elicits no measurable MT2 agonist response, confirming its role as a negative control. While the absolute EC50 values for the active comparator are not provided in the vendor datasheet, the functional designation as an 'inactive control' was established through paired screening by the supplier .

Melatonin receptor MT2 negative control bioassay validation

Chemical Purity: Target Compound vs. Uncharacterized Building-Block Analogs

Sigma-Aldrich supplies this compound with a certified purity of ≥98% as determined by HPLC . In contrast, many catalog building blocks of similar imidazolidine-1-carboxamide or phenyloxan architecture are offered at unspecified or lower purity grades, introducing uncertainty in biological assay outcomes. The defined powder form (white to beige) and documented solubility of 2 mg/mL in DMSO (clear solution) provide additional lot-consistent handling parameters not guaranteed by generic suppliers .

Chemical purity QC standard reproducibility

Physicochemical Property Differentiation: Lipophilicity vs. UCSF4226

The computed partition coefficient (XLogP3) for 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE is 1.6 [1]. For a negative control to be scientifically valid in cell-based or biochemical assays, its lipophilicity must closely approximate that of the active agonist to ensure comparable non-specific membrane partitioning and intracellular distribution. While the exact XLogP3 value for UCSF4226 is not available in the current evidence set, the structural pairing established by the supplier implies that this compound was selected, at least in part, for its matched physicochemical profile relative to the active agonist .

Lipophilicity XLogP3 drug-likeness control compound matching

Best-Fit Research Application Scenarios for 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE


MT2 Melatonin Receptor Functional Profiling with Paired Positive/Negative Controls

In any MT2 receptor assay (e.g., cAMP accumulation, β-arrestin recruitment, or calcium flux), inclusion of 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE as the matched inactive control alongside UCSF4226 as the active agonist provides baseline normalization and confirms that any observed signal arises from MT2-specific activation. This paired usage is essential for high-throughput screening validation and secondary confirmation assays .

Specificity Profiling of Melatonin Receptor Subtype Ligands

For researchers developing MT1/MT2-subtype-selective ligands, this compound serves as a critical specificity control: its lack of MT2 agonist activity allows discrimination of MT2-mediated vs. MT1-mediated effects, provided the experimental design includes a parallel active MT2 agonist arm .

Chemical Biology Tool Compound for Target Deconvolution Studies

In chemical proteomics or cellular thermal shift assay (CETSA) studies designed to identify the target engagement profile of melatonin receptor ligands, this inactive control enables subtraction of non-specific binding signals and verifies that target engagement is receptor-dependent rather than compound-driven .

Quote Request

Request a Quote for 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.